molecular formula C12H14N2O B11790353 (1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol

(1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol

Cat. No.: B11790353
M. Wt: 202.25 g/mol
InChI Key: BCWZGOKRVMUEHH-UHFFFAOYSA-N
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Description

(1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol is an organic compound that belongs to the class of imidazole derivatives This compound features a 4-ethylphenyl group attached to the imidazole ring, which is further substituted with a methanol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of 4-ethylbenzaldehyde with imidazole in the presence of a reducing agent such as sodium borohydride. The reaction typically proceeds under mild conditions, yielding the desired product with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate advanced purification techniques such as recrystallization and chromatography to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

(1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane derivative.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: 4-ethylbenzaldehyde, 4-ethylbenzoic acid.

    Reduction: 4-ethylphenylmethane.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

(1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes, resulting in the disruption of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • (1-(2,6-dimethylphenyl)ethan-1-ol)
  • (4-ethylphenyl)methanol
  • (1-(4-methylphenyl)-1H-imidazol-4-yl)methanol

Uniqueness

(1-(4-Ethylphenyl)-1H-imidazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

[1-(4-ethylphenyl)imidazol-4-yl]methanol

InChI

InChI=1S/C12H14N2O/c1-2-10-3-5-12(6-4-10)14-7-11(8-15)13-9-14/h3-7,9,15H,2,8H2,1H3

InChI Key

BCWZGOKRVMUEHH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=C2)CO

Origin of Product

United States

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